molecular formula C16H24Cl5N3O2 B13779301 N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride CAS No. 86746-04-5

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride

Cat. No.: B13779301
CAS No.: 86746-04-5
M. Wt: 467.6 g/mol
InChI Key: VKCGQLZNQWPKAI-UHFFFAOYSA-N
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Description

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring and a trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds .

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with binding sites, while the trichlorophenoxy group can modulate the compound’s activity. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride is unique due to its combination of a piperazine ring and a trichlorophenoxy group. This structure provides specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

CAS No.

86746-04-5

Molecular Formula

C16H24Cl5N3O2

Molecular Weight

467.6 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride

InChI

InChI=1S/C16H22Cl3N3O2.2ClH/c1-21-5-7-22(8-6-21)4-2-3-20-16(23)11-24-15-10-13(18)12(17)9-14(15)19;;/h9-10H,2-8,11H2,1H3,(H,20,23);2*1H

InChI Key

VKCGQLZNQWPKAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl

Origin of Product

United States

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